N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A notable application is in the design and synthesis of derivatives for anticancer evaluations. For instance, Ravinaik et al. (2021) developed a series of substituted benzamides that demonstrated moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds, evaluated for their IC50 values, showed promising results when compared with etoposide, a reference drug (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
Another research avenue is the synthesis of novel compounds for antimicrobial and antitubercular purposes. For example, Dighe et al. (2012) synthesized derivatives exhibiting significant anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of these compounds in addressing drug-resistant strains of tuberculosis (Dighe et al., 2012).
Photoinduced Molecular Rearrangements
The compound's utility extends into photochemistry, where it's used in studying photoinduced molecular rearrangements. Vivona et al. (1997) investigated the photochemistry of 1,2,4-oxadiazoles in the presence of sulphur nucleophiles, leading to the synthesis of 1,2,4-thiadiazoles. These studies provide insights into reaction mechanisms under photochemical conditions (Vivona et al., 1997).
Antibacterial Properties
The synthesis of hybrid compounds coupling sulphonamide and benzothiazole has been explored to improve antibacterial properties. Ikpa et al. (2020) synthesized compounds demonstrating antibacterial activities against Escherichia coli, indicating the potential for developing new antibacterial agents (Ikpa et al., 2020).
Electrochemical Properties and Electrochromism
Hsiao and Wang (2016) explored the electrochemical properties of novel electropolymerizable monomers, highlighting the potential for fabricating redox-active and electrochromic films. This research underscores the versatility of these compounds in applications beyond pharmaceuticals, extending into materials science (Hsiao & Wang, 2016).
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c1-32(24-15-9-4-10-16-24)37(34,35)25-19-17-23(18-20-25)28(33)31-29-30-26(21-11-5-2-6-12-21)27(36-29)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMNMPRSKNBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.